ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by:
- Core structure: A fused thieno[2,3-d]pyrimidine ring system.
- Key substituents:
- A furan-2-ylmethyl group at position 2.
- A methyl group at position 3.
- A sulfanyl group at position 2, linked to a carbamoyl methyl moiety attached to a 3-(trifluoromethyl)phenyl group.
- An ethyl carboxylate at position 5.
Properties
IUPAC Name |
ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O5S2/c1-3-34-22(33)19-13(2)18-20(37-19)29-23(30(21(18)32)11-16-8-5-9-35-16)36-12-17(31)28-15-7-4-6-14(10-15)24(25,26)27/h4-10H,3,11-12H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUSBPWGWXZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core, introduction of the furan-2-ylmethyl group, and subsequent functionalization with the trifluoromethyl anilino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Biological Activities
- Antioxidant Properties :
- Anticancer Potential :
- Antimicrobial Activity :
Applications in Medicinal Chemistry
The unique structure of ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate positions it well for various applications:
| Application Area | Description |
|---|---|
| Drug Development | Potential as a lead compound for designing novel therapeutics targeting cancer and bacterial infections. |
| Pharmaceutical Formulations | Can be formulated into tablets or injectable forms for clinical use based on its solubility and stability profiles. |
| Research | Useful in studying the mechanisms of action of thieno-pyrimidine derivatives and their interactions with biological targets. |
Case Studies
- Antioxidant Evaluation : A study on Biginelli-type pyrimidines demonstrated the antioxidant potential of similar compounds through various assays measuring free radical scavenging activity .
- Cancer Cell Line Studies : Research involving thieno-pyrimidine derivatives revealed significant cytotoxic effects against specific cancer cell lines, indicating a pathway for further drug development targeting malignancies .
Mechanism of Action
The mechanism of action of ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thieno[2,3-d]pyrimidine core distinguishes the target compound from analogs with tetrahydropyrimidine, furopyrimidine, or thiazolopyrimidine cores (Table 1). Substituent variations significantly influence physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison
Substituent Impact on Physicochemical Properties
- Trifluoromethylphenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., fluorophenyl in ). This group may improve membrane permeability and target binding via hydrophobic interactions .
- Sulfanyl-Carbamoyl Linkage : Promotes hydrogen bonding and solubility compared to simple thione groups (e.g., sulfanylidene in ).
Pharmacological Potential
- Ferroptosis Induction : highlights ferroptosis inducers (FINs) as promising anticancer agents. The target’s trifluoromethyl and sulfanyl groups may enhance reactive oxygen species (ROS) generation, a key ferroptosis mechanism .
- Selectivity: The trifluoromethylphenyl group could confer selectivity toward cancer cells over normal tissues, as observed in ferroptosis-sensitive OSCC models .
Biological Activity
Ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have shown that similar compounds with furan and thieno groups can scavenge free radicals effectively .
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to inhibit various enzymes. For instance, it has been evaluated against cholinesterases and cyclooxygenase enzymes (COX) . The inhibition of these enzymes is beneficial in treating conditions like Alzheimer's disease and inflammation.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity against breast cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : Molecular docking studies suggest that the trifluoromethyl group forms hydrogen bonds with key residues in enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity .
- Radical Scavenging : The furan moiety contributes to electron donation, allowing the compound to neutralize free radicals effectively .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
